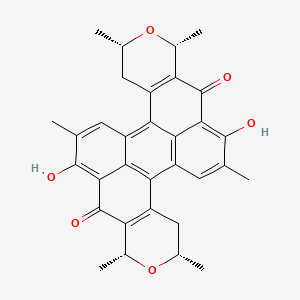

scutiaquinone B

説明

Scutiaquinone B is a natural perylenequinone compound isolated from the roots of Scutia myrtinana, a plant native to South Africa . It belongs to a class of polycyclic quinones known for their anti-parasitic, antioxidant, and photodynamic properties. Recent studies highlight its strong binding affinity to Schistosoma mansoni glutathione S-transferase (SmGST), a critical enzyme for parasite survival, making it a promising candidate for treating schistosomiasis . However, both compounds suffer from poor water solubility, limiting their bioavailability .

特性

分子式 |

C32H30O6 |

|---|---|

分子量 |

510.6 g/mol |

IUPAC名 |

(5S,7R,18S,20R)-11,24-dihydroxy-5,7,12,18,20,25-hexamethyl-6,19-dioxaheptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),10,12,14(28),15(27),16(21),23,25-nonaene-9,22-dione |

InChI |

InChI=1S/C32H30O6/c1-11-7-17-23-19-9-13(3)38-16(6)22(19)32(36)28-26(23)18(8-12(2)30(28)34)24-20-10-14(4)37-15(5)21(20)31(35)27(25(17)24)29(11)33/h7-8,13-16,33-34H,9-10H2,1-6H3/t13-,14-,15+,16+/m0/s1 |

InChIキー |

WVBDNQPFLLRSLH-CAOSSQGBSA-N |

異性体SMILES |

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C(=CC4=C3C2=C5C=C(C(=C6C5=C4C7=C(C6=O)[C@H](O[C@H](C7)C)C)O)C)C)O |

正規SMILES |

CC1CC2=C(C(O1)C)C(=O)C3=C(C(=CC4=C3C2=C5C=C(C(=C6C5=C4C7=C(C6=O)C(OC(C7)C)C)O)C)C)O |

同義語 |

scutiaquinone B |

製品の起源 |

United States |

類似化合物との比較

Key Data Tables

Table 1: Pharmacokinetic Properties of Scutiaquinone B and Analogs

| Compound | GI Absorption | Water Solubility | P-gp Substrate | CYP Inhibition | Source |

|---|---|---|---|---|---|

| Scutiaquinone B | High | Poor | No | Moderate | S. myrtinana |

| Scutiaquinone A | Moderate | Poor | Yes | Moderate | S. myrtinana |

| Cercosporin | N/A | Very Poor | N/A | High | Fungal |

| Calphostin D | Low | Poor | Yes | Low | Fungal |

Table 2: Binding Affinity and Selectivity

| Compound | Target Protein | Vina Score (kcal/mol) | Selectivity for Parasite vs. Host Enzymes |

|---|---|---|---|

| Scutiaquinone B | SmGST | -11.2 | High (evolutionarily distinct SmGST) |

| Scutiaquinone A | SmGST | -10.8 | High |

| ZINC13474421 | SmHDAC1 | -12.5 | Moderate |

Research Findings and Implications

- Mechanistic Superiority: Scutiaquinone B’s strong SmGST binding (−11.2 kcal/mol) and evolutionary specificity (shared ancestry with parasite enzymes) reduce off-target effects in humans .

- Limitations: Poor solubility necessitates formulation advancements, such as nanoencapsulation, to improve bioavailability .

- Synthetic vs. Natural: Synthetic perylenequinones offer tunable properties (e.g., photostability) but require extensive optimization to match the natural affinity of Scutiaquinone B .

Q & A

Q. What are the foundational methods for synthesizing and characterizing scutiaquinone B?

- Methodological Answer : Synthesis of scutiaquinone B typically involves extraction from natural sources (e.g., Scutia species) followed by chromatographic purification. Characterization requires spectroscopic techniques (e.g., NMR, HRMS) and comparison with literature data. For novel syntheses, researchers must report reaction conditions, yields, and purity (e.g., HPLC ≥95%) to ensure reproducibility . Solubility profiles (e.g., in water) should be quantified using UV-Vis spectroscopy or HPLC, with log S values (-8.11) indicating poor solubility .

Q. How can researchers design experiments to validate scutiaquinone B’s inhibitory effects on CYP enzymes?

- Methodological Answer : In vitro CYP inhibition assays (e.g., fluorometric or LC-MS-based) using recombinant enzymes (CYP2C19, CYP2C9, CYP3A4) are standard. Dose-response curves (IC₅₀ values) should be generated with positive controls (e.g., ketoconazole for CYP3A4). Ensure enzyme activity is measured under physiologically relevant conditions (pH 7.4, 37°C) . Data interpretation must account for potential off-target effects via counter-screening .

Advanced Research Questions

Q. What experimental strategies address scutiaquinone B’s low bioavailability (score 0.55) and poor solubility?

- Methodological Answer : Solubility enhancement can be achieved via nanoformulation (e.g., liposomes, micelles) or co-solvent systems (e.g., PEG-400/ethanol). Bioavailability studies require pharmacokinetic (PK) profiling in animal models (e.g., rats) with plasma concentration-time curves (AUC, Cₘₐₓ) and tissue distribution analysis. Compare results with structurally similar perylenequinones (e.g., scutiaquinone A) to identify structure-property relationships .

Q. How can conflicting data on scutiaquinone B’s bioactivity be resolved in heterogeneous studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to aggregate findings across studies. Assess heterogeneity via I² statistics and subgroup analyses (e.g., solvent differences, assay types). Replicate key experiments under standardized conditions (e.g., ISO 17025 guidelines) and validate using orthogonal methods (e.g., in silico docking vs. enzymatic assays) .

Q. What frameworks (e.g., PICOT, FINER) are optimal for formulating research questions on scutiaquinone B’s therapeutic potential?

- Methodological Answer : Use PICOT to structure clinical queries:

- P opulation: Schistosoma-infected models.

- I ntervention: Scutiaquinone B dosage (e.g., 10–50 mg/kg).

- C omparison: Standard antiparasitics (e.g., praziquantel).

- O utcome: Parasite burden reduction, enzyme inhibition.

- T imeframe: Acute (7 days) vs. chronic (28 days).

Apply FINER criteria to ensure feasibility, novelty, and relevance to drug discovery pipelines .

Methodological Challenges

Q. How should researchers address scutiaquinone B’s instability in aqueous media during in vitro assays?

- Methodological Answer : Stabilize the compound using antioxidants (e.g., ascorbic acid) or light-protected conditions (amber vials). Validate stability via accelerated degradation studies (40°C/75% RH) and monitor degradation products with LC-MS. Use fresh stock solutions prepared in DMSO (<0.1% final concentration) to minimize solvent interference .

Q. What are best practices for reporting scutiaquinone B’s pharmacokinetic data to ensure reproducibility?

- Methodological Answer : Adhere to MIAME and ARRIVE guidelines:

- Specify animal strain, dosing route (oral vs. IV), and sampling intervals.

- Report bioavailability relative to intravenous administration.

- Include mass balance studies (urine, feces) and metabolite identification (e.g., glucuronidation via LC-HRMS) .

Data Interpretation & Contradictions

Q. How can researchers reconcile discrepancies in scutiaquinone B’s reported CYP inhibition potency across studies?

- Methodological Answer : Cross-validate assays using human liver microsomes (HLMs) and recombinant CYP isoforms. Account for inter-laboratory variability by normalizing data to positive controls. Use computational models (e.g., molecular dynamics) to predict binding affinities and compare with experimental IC₅₀ values .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of scutiaquinone B in complex biological systems?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data (transcriptomics/proteomics), employ false discovery rate (FDR) correction and pathway enrichment analysis (KEGG, GO) .

Ethical & Reporting Standards

Q. How should researchers ethically design studies involving scutiaquinone B’s toxicity profiling?

- Methodological Answer : Follow OECD 423 guidelines for acute toxicity (fixed-dose procedure) and ICH S7B for cardiovascular safety. Include negative controls (vehicle-only) and blinded histopathological assessments. Disclose conflicts of interest and obtain institutional animal care committee (IACUC) approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。